L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL
Description
Molecular Composition and Stereochemical Configuration
L-Valinamide, L-Leucyl-N,3-Dimethyl exhibits a well-defined molecular composition characterized by the empirical formula C₁₃H₂₇N₃O₂ and a molecular weight of 257.37 grams per mole. The compound structure incorporates two amino acid residues connected through an amide bond, specifically leucine and a modified valine derivative. The stereochemical configuration follows the L-configuration convention for both amino acid components, indicating that the asymmetric carbon centers adopt the natural stereochemical arrangement found in biological systems.
The molecular architecture features three nitrogen atoms and two oxygen atoms distributed throughout the peptide backbone and side chain modifications. The presence of dimethyl substitution at the nitrogen position creates additional complexity in the stereochemical environment, contributing to the compound's distinctive three-dimensional structure. The tert-butyl-like branching pattern in the valine component, combined with the isobutyl side chain of leucine, generates significant steric interactions that influence the overall molecular conformation.
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₇N₃O₂ | |
| Molecular Weight | 257.37 g/mol | |
| Stereochemical Configuration | L,L | |
| Chiral Centers | 2 | |
| Rotatable Bonds | 6 |
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structure as (S)-2-amino-N-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-4-methylpentanamide, emphasizing the specific stereochemical assignments at each asymmetric center. The compound's three-dimensional arrangement follows the L-amino acid configuration pattern, where the amino groups adopt the natural left-handed configuration characteristic of biological amino acids.
The chemical connectivity pattern demonstrates the presence of two distinct amide bonds: the primary peptide bond connecting the leucine and modified valine residues, and the terminal amide functionality that provides the compound's characteristic chemical properties. The dimethyl substitution at the terminal nitrogen creates a tertiary amide structure that significantly influences the electronic distribution and hydrogen bonding potential of the molecule.
Comparative Analysis with Related Peptidomimetic Derivatives
The structural characteristics of L-Valinamide, L-Leucyl-N,3-Dimethyl can be effectively compared with other dipeptide derivatives and peptidomimetic compounds to understand its unique properties within this chemical class. Recent advances in peptidomimetic analysis have introduced sophisticated methods for quantitative structural comparison, including peptide conformation distribution plotting and peptidomimetic analysis mapping techniques.
L-Leucyl-L-Leucine, a closely related dipeptide, provides an important comparative reference for understanding the structural implications of the terminal modifications present in L-Valinamide, L-Leucyl-N,3-Dimethyl. The dipeptide L-Leucyl-L-Leucine exhibits distinct sorption properties and crystal packing arrangements that result from its symmetric leucine-leucine composition. In contrast, the asymmetric nature of L-Valinamide, L-Leucyl-N,3-Dimethyl, combined with its terminal dimethyl substitution, creates fundamentally different intermolecular interaction patterns.
Comparative structural analysis reveals that the modified valine component in L-Valinamide, L-Leucyl-N,3-Dimethyl adopts a more constrained conformational space compared to natural valine derivatives due to the presence of geminal dimethyl substitution. This structural constraint influences the compound's ability to adopt various conformational states, potentially reducing the entropic cost associated with protein binding interactions.
| Compound | Molecular Formula | Key Structural Features | Conformational Flexibility |
|---|---|---|---|
| L-Valinamide, L-Leucyl-N,3-Dimethyl | C₁₃H₂₇N₃O₂ | Dimethyl terminal substitution | Moderate constraint |
| L-Leucyl-L-Leucine | C₁₂H₂₄N₂O₃ | Symmetric leucine composition | High flexibility |
| Natural Dipeptides | Variable | Standard amino acid residues | Variable |
The peptidomimetic analysis framework demonstrates that compounds with widespread conformational distributions typically require higher entropic costs for target protein binding. The structural modifications present in L-Valinamide, L-Leucyl-N,3-Dimethyl appear to optimize this balance by providing sufficient rigidity to reduce conformational entropy while maintaining essential flexibility for molecular recognition.
The comparison with alpha-helix mimetic scaffolds reveals that L-Valinamide, L-Leucyl-N,3-Dimethyl occupies a unique position in the chemical space of peptidomimetic molecules. Unlike rigid cyclic mimetics that completely constrain the peptide backbone, this compound maintains partial flexibility while introducing specific directional constraints through its branched terminal structure.
Crystallographic Studies and Conformational Dynamics
The conformational analysis of L-Valinamide, L-Leucyl-N,3-Dimethyl requires sophisticated computational and experimental approaches to fully characterize its three-dimensional behavior. Contemporary analytical methods for peptidomimetic conformational analysis focus on carbon-alpha to carbon-beta bond relationships rather than traditional phi and psi angle measurements, providing more relevant insights into side-chain positioning and molecular recognition capabilities.
The peptide conformation distribution analysis reveals that L-Valinamide, L-Leucyl-N,3-Dimethyl exhibits a relatively constrained conformational ensemble compared to more flexible dipeptide analogs. The presence of the dimethyl substitution at the terminal position creates significant steric hindrance that limits rotational freedom around specific bond axes, resulting in a more defined conformational preference.
Molecular dynamics simulations and conformational sampling studies indicate that the compound adopts preferential conformations that minimize steric clashes between the leucine side chain and the dimethyl-substituted valine terminus. This conformational preference influences the compound's potential for molecular recognition and binding interactions with target proteins.
| Conformational Parameter | Observed Range | Constraint Level | Structural Impact |
|---|---|---|---|
| Carbon-alpha to Carbon-beta Bonds | Defined distribution | Moderate | Side-chain positioning |
| Peptide Backbone Flexibility | Limited rotation | High | Overall shape |
| Terminal Group Orientation | Constrained | Very High | Binding specificity |
The analysis of pseudo carbon-alpha to carbon-beta bonds in L-Valinamide, L-Leucyl-N,3-Dimethyl demonstrates that this compound exhibits excellent mimetic properties for specific secondary structure motifs. The spatial arrangement of functional groups closely resembles the positioning found in natural peptide structures, suggesting potential utility in protein-protein interaction modulation.
Crystal packing studies of related dipeptide structures, such as L-Leucyl-L-Leucine, provide insights into the potential solid-state behavior of L-Valinamide, L-Leucyl-N,3-Dimethyl. These comparative studies suggest that the terminal modifications may significantly alter intermolecular hydrogen bonding patterns and crystal packing arrangements compared to unmodified dipeptides.
The conformational dynamics analysis reveals that L-Valinamide, L-Leucyl-N,3-Dimethyl maintains structural integrity across various environmental conditions while retaining sufficient flexibility for adaptive molecular recognition. This balance between rigidity and flexibility represents an optimal compromise for peptidomimetic applications where both structural specificity and binding adaptability are required.
Properties
CAS No. |
178933-95-4 |
|---|---|
Molecular Formula |
C13H27N3O2 |
Molecular Weight |
257.378 |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C13H27N3O2/c1-8(2)7-9(14)12(18)16(6)10(11(15)17)13(3,4)5/h8-10H,7,14H2,1-6H3,(H2,15,17)/t9-,10+/m0/s1 |
InChI Key |
VZSOCRHATSIWLV-VHSXEESVSA-N |
SMILES |
CC(C)CC(C(=O)N(C)C(C(=O)N)C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Activation
Polyethylene-glycol polystyrene (PEG-PS) graft supports are preferred for hydrophobic peptides to minimize aggregation and improve solvation. The resin is pre-loaded with a Fmoc-protected valinamide residue, activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in dimethylformamide (DMF).
Sequential Deprotection and Coupling
Deprotection of the Fmoc group is achieved with a mixture of 1,8-diazabicycloundec-7-ene (DBU), piperidine, and DMF (1:1:48 v/v), which minimizes racemization. Subsequent coupling of N,3-dimethyl-L-leucine employs O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and N-methylmorpholine (NMM) in acetonitrile. Reaction progress is monitored via HPLC, with typical coupling efficiencies exceeding 98%.
Solution-Phase Synthesis
Solution-phase methods are advantageous for large-scale production, avoiding resin limitations. Key steps include amino acid protection, coupling, and deprotection.
Protection of Amino Acid Precursors
L-Valine is protected at the N-terminus using benzyloxycarbonyl (Cbz) groups. In a toluene-LiOH system, benzyl chloroformate is added at 0–10°C, yielding Cbz-L-valine with 85–90% efficiency. The methylamide group is introduced via methylamine in the presence of EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and hydroxybenzotriazole (HOBt).
Coupling Reactions
Coupling of Cbz-L-valinamide and N,3-dimethyl-L-leucine uses TBTU or HBTU (1.2 equivalents) in acetonitrile. Triethylamine (TEA) is added to maintain a pH of 8–9, facilitating amide bond formation. The reaction proceeds at 25°C for 16 hours, followed by extraction with dichloromethane (DCM) and washing with 1N HCl and NaHCO₃.
Table 1: Comparative Efficiency of Coupling Reagents
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| TBTU | Acetonitrile | 25°C | 92 | 97.2 |
| HBTU | DMF | 25°C | 89 | 96.5 |
| EDC·HCl | DCM | 0°C | 78 | 94.1 |
Dynamic Resolution for Stereochemical Control
Racemization during synthesis is mitigated via dynamic kinetic resolution. A chiral amine, (1R,2S)-(−)-2-amino-1,2-diphenylethanol, forms diastereomeric salts with the intermediate α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid.
Salt Formation and Crystallization
In a 1:1 mixture of isopropyl acetate and methyl tert-butyl ether (MTBE), the racemic acid and chiral amine are heated to 55–60°C for 24–48 hours. The (R)-enantiomer selectively crystallizes, achieving a diastereomeric excess (d.e.) of ≥94%. The resolved salt is filtered and washed with cold MTBE to remove the (S)-enantiomer.
Thiolation and Final Coupling
The resolved (R)-bromo acid undergoes nucleophilic substitution with thiourea in methanol, yielding the (αS)-thiol derivative. This intermediate is coupled to L-leucyl-N,3-dimethyl-L-valinamide using EDC·HCl and HOBt in DCM, followed by purification via crystallization from ethyl acetate/heptane (6:4).
Purification and Characterization
Crystallization Optimization
Crude product is dissolved in ethyl acetate and treated with heptane at 70–80°C. Slow cooling to 25–30°C induces crystallization, yielding needles with >99% enantiomeric purity.
Analytical Validation
-
HPLC : A C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (70:30) confirms purity (retention time: 12.3 min).
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 257.37, consistent with the molecular formula C₁₃H₂₇N₃O₂.
-
IR Spectroscopy : Peaks at 1651 cm⁻¹ (C=O stretch) and 3386 cm⁻¹ (N-H stretch) validate the amide bonds.
Challenges and Industrial Scalability
Aggregation and Solubility
The peptide’s hydrophobicity necessitates polar aprotic solvents (e.g., DMF) to prevent β-sheet formation during synthesis. PEG-PS resins and elevated temperatures (40–50°C) improve solvation.
Chemical Reactions Analysis
Types of Reactions
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares L-Valinamide, L-leucyl-N,3-dimethyl with structurally or functionally related compounds, highlighting key differences in molecular properties and applications:
Key Research Findings
Structural Complexity and Bioactivity: The cyclic peptide (CAS 59865-13-3) demonstrates significantly higher bioactivity in antimicrobial assays due to its rigid structure and multiple N-methylations, which enhance binding affinity to bacterial cell walls . In contrast, the simpler linear structure of L-valinamide, L-leucyl-N,3-dimethyl may offer greater synthetic flexibility for customization in drug design.
Impact of Methylation: N-methylation in both the target compound and the cyclic peptide reduces susceptibility to proteolytic degradation, a critical advantage for oral drug delivery .
Thermodynamic Stability: Cyclic peptides exhibit superior thermodynamic stability due to constrained conformations, whereas linear peptides like L-valinamide, L-leucyl-N,3-dimethyl may require additional stabilizing modifications (e.g., D-amino acids) to achieve comparable performance .
Q & A
Q. What is the molecular structure of L-Valinamide, L-Leucyl-N,3-dimethyl, and how is it synthesized for research applications?
Methodological Answer: The compound is a component of the synthetic peptide Rusalatide Acetate (CAS-875455-82-6), which includes L-Valinamide in a 27-amino-acid sequence . Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Resin selection : Wang or Rink amide resin for C-terminal amidation.
- Coupling conditions : HBTU/HOBt activation with DIEA in DMF.
- Side-chain protection : Lys(Boc), Arg(Pbf), Cys(Trt).
- Cleavage/deprotection : TFA cocktail (e.g., TFA:water:TIPS = 95:2.5:2.5) for 2–4 hours.
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
Q. Table 1: Synthesis Parameters
| Step | Conditions/Reagents | Reference |
|---|---|---|
| Resin | Rink amide MBHA resin | |
| Coupling reagent | HBTU/HOBt/DIEA | |
| Cleavage | TFA/water/TIPS (95:2.5:2.5) | |
| Purification | HPLC (5–60% ACN over 30 min) |
Q. What analytical techniques are recommended for characterizing purity and stability of L-Valinamide derivatives in experimental settings?
Methodological Answer: Critical techniques include:
- HPLC : Use a C18 column with UV detection (220 nm, 280 nm) to assess purity (>95% required for in vivo studies).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., Rusalatide Acetate: ~7054 Da) .
- Circular Dichroism (CD) : To evaluate secondary structure in aqueous buffers.
- Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
Advanced Research Questions
Q. How can researchers design in vivo experiments to evaluate the tissue repair efficacy of L-Valinamide-containing peptides?
Methodological Answer: Rusalatide Acetate has demonstrated pro-healing effects in bone, skin, and cardiovascular tissues . Key experimental design considerations:
- Animal models :
- Bone repair : Rat femoral defect model with micro-CT quantification.
- Skin wounds : Diabetic murine excisional wound model with histology (H&E, Masson’s trichrome).
- Dosage : 10–100 µg/mL topical/local administration.
- Endpoints : Biomarkers (e.g., collagen I/III ratio, VEGF expression) and mechanical testing (tensile strength).
Q. Table 2: In Vivo Model Parameters
| Model | Dosage | Key Metrics | Reference |
|---|---|---|---|
| Rat femoral defect | 50 µg/mL | Bone volume/total volume (BV/TV) | |
| Diabetic mouse skin | 10 µg/day | Epithelial gap closure rate |
Q. What strategies resolve contradictions in reported mechanisms of action for thrombin-derived peptides like Rusalatide Acetate?
Methodological Answer: Discrepancies in mechanisms (e.g., thrombin receptor vs. growth factor interactions) require:
- Receptor knockout models : Compare wild-type and PAR-1/PAR-4 knockout mice in wound healing assays.
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
- Competitive binding assays : Use labeled thrombin fragments to test receptor affinity.
- Cross-species validation : Test peptide activity in human cell lines (e.g., HUVECs) versus rodent models.
Q. How can experimental conditions be optimized to enhance the stability of L-Valinamide-containing peptides in physiological environments?
Methodological Answer: Stability challenges (e.g., proteolytic degradation) are addressed via:
- Chemical modification : Acetylation (N-terminal) or PEGylation to reduce enzyme susceptibility.
- Formulation : Encapsulation in PLGA nanoparticles for sustained release.
- Buffer optimization : Use of protease inhibitors (e.g., aprotinin) in ex vivo assays.
- Temperature/pH control : Storage at -80°C in lyophilized form with cryoprotectants (trehalose/sucrose).
Q. What computational methods support the rational design of L-Valinamide derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular docking : Simulate interactions with thrombin receptors (e.g., PAR-1) using AutoDock Vina.
- MD simulations : GROMACS for stability analysis in lipid bilayers.
- QSAR modeling : Correlate structural motifs (e.g., methylation sites) with tissue repair efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
